methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl (2R)-2-(3-bromophenyl)-2-oxoacetate.
Reduction: Methyl (2R)-2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl (2R)-2-(3-azidophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyacetate moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:
Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate: This compound has a bromine atom at the para position instead of the meta position, which can affect its reactivity and binding properties.
Methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
Methyl (2R)-2-(3-fluorophenyl)-2-hydroxyacetate: The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152170-60-9 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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